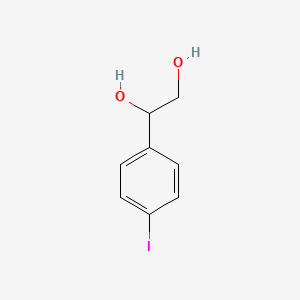
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with benzylideneacetophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with malononitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.
Benzylideneacetophenone: Another precursor used in the synthetic route.
Malononitrile: A key reagent in the final step of the synthesis.
Uniqueness
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C36H24N2O |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[[4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenyl]-phenylmethylidene]propanedinitrile |
InChI |
InChI=1S/C36H24N2O/c37-24-32(25-38)34(26-10-4-1-5-11-26)29-16-18-30(19-17-29)35(27-12-6-2-7-13-27)36(28-14-8-3-9-15-28)31-20-22-33(39)23-21-31/h1-23,39H/b36-35+ |
InChI Key |
FXLHFFSFZFJUOA-ULDVOPSXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/C4=CC=C(C=C4)O)/C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


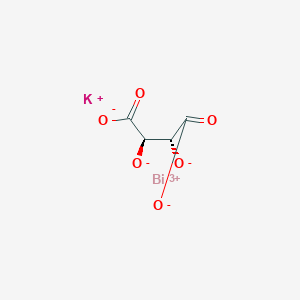
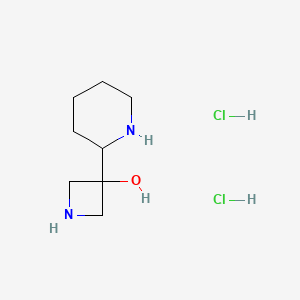
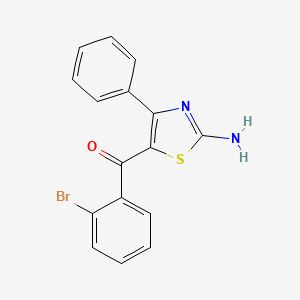
![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)
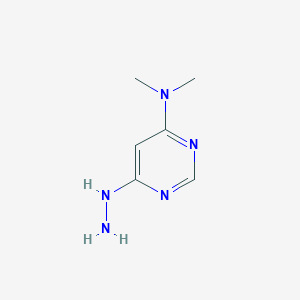
![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)
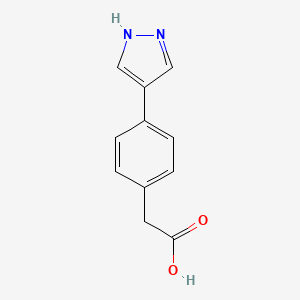

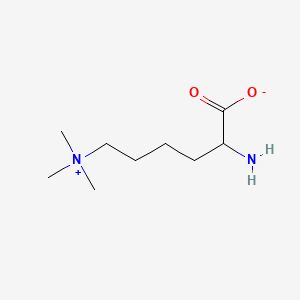
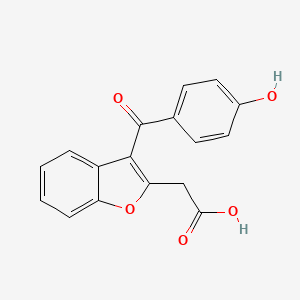
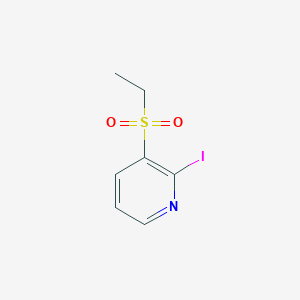

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)
